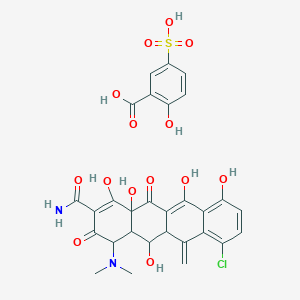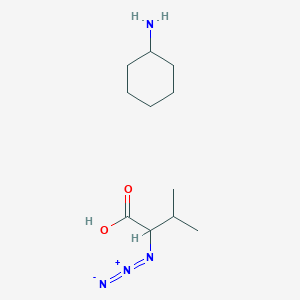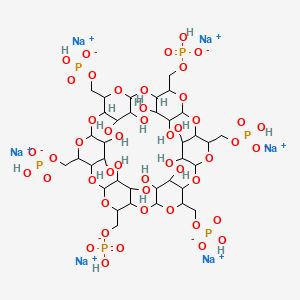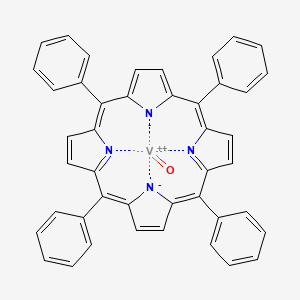
7-Chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meclocycline sulfosalicylate is a tetracycline antibiotic known for its applications in dermatology. It is used topically to treat skin infections due to its insolubility in water, which prevents systemic absorption and potential liver and kidney damage . This compound is also under investigation for its efficacy in treating oral mucositis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Meclocycline sulfosalicylate is synthesized through a series of chemical reactions involving the parent compound meclocycline. The synthesis involves the reaction of meclocycline with sulfosalicylic acid to form the sulfosalicylate salt . The reaction conditions typically include the use of methanol and ammonium hydroxide, followed by pH adjustment with glacial acetic acid .
Industrial Production Methods
Industrial production of meclocycline sulfosalicylate involves similar synthetic routes but on a larger scale. The process includes the preparation of standard stock solutions, mobile phase preparation, and chromatographic analysis to ensure the purity and potency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Meclocycline sulfosalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Meclocycline sulfosalicylate has a wide range of scientific research applications:
Mecanismo De Acción
Meclocycline sulfosalicylate exerts its effects by binding to the 30S ribosomal subunit of bacteria. This binding prevents the addition of amino acids during the translation process, effectively halting protein synthesis . The compound exhibits both bacteriostatic and bactericidal properties, depending on the concentration and type of bacteria .
Comparación Con Compuestos Similares
Meclocycline sulfosalicylate belongs to the tetracycline class of antibiotics, which includes compounds like tetracycline, doxycycline, and minocycline . Compared to these similar compounds, meclocycline sulfosalicylate is unique due to its specific use in topical applications and its insolubility in water, which minimizes systemic absorption and potential side effects .
List of Similar Compounds
- Tetracycline
- Doxycycline
- Minocycline
- Chlortetracycline
- Demeclocycline
Propiedades
Fórmula molecular |
C29H27ClN2O14S |
|---|---|
Peso molecular |
695.0 g/mol |
Nombre IUPAC |
7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13) |
Clave InChI |
WVJKUGVVYXCLFV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-2-methyl-N-[1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride](/img/structure/B13390226.png)
![5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13390227.png)
![Tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13390231.png)
![L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13390236.png)
![19-(Furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B13390244.png)



![Poly[(phenyl glycidyl ether)-co-formaldehyde]](/img/structure/B13390282.png)
![5-[4-[[[2-(1-Cyclohexylethylamino)-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid](/img/structure/B13390283.png)

![3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13390289.png)


